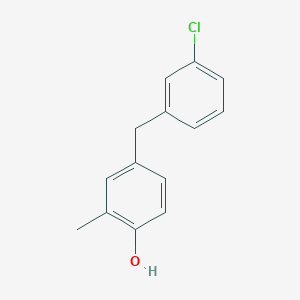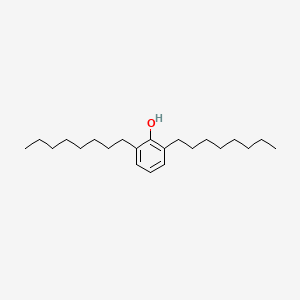
2,6-Dioctylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioctylphenol is an organic compound with the molecular formula C22H38O. It is a derivative of phenol, where two octyl groups are substituted at the 2 and 6 positions of the phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dioctylphenol can be synthesized through nucleophilic aromatic substitution reactions. The process involves the substitution of hydrogen atoms in the phenol ring with octyl groups. This reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .
Industrial Production Methods: In industrial settings, this compound is produced using a tubular fixed bed reactor. This method ensures a continuous and efficient production process, allowing for large-scale synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dioctylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2,6-Dioctylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dioctylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the octyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparaison Avec Des Composés Similaires
2,6-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties but different reactivity due to the presence of chlorine atoms.
2,6-Diphenylphenol: A phenyl-substituted phenol with distinct steric and electronic effects.
Uniqueness: 2,6-Dioctylphenol is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring enhanced lipophilicity and hydrophobic interactions .
Propriétés
Numéro CAS |
3307-31-1 |
|---|---|
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2,6-dioctylphenol |
InChI |
InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-18-15-19-21(22(20)23)17-14-12-10-8-6-4-2/h15,18-19,23H,3-14,16-17H2,1-2H3 |
Clé InChI |
MYOXWOWYELCAJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C(=CC=C1)CCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


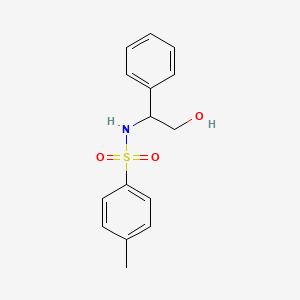
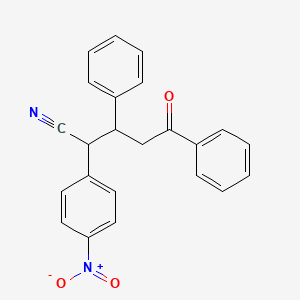

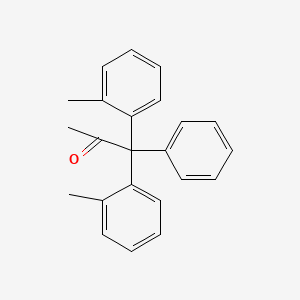
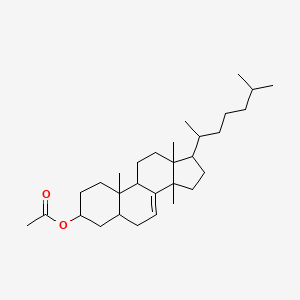
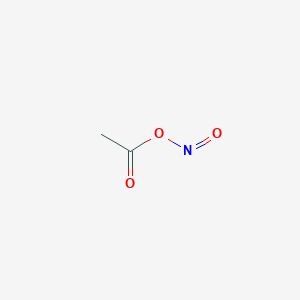

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
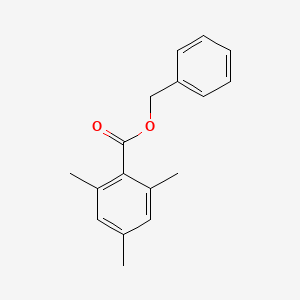
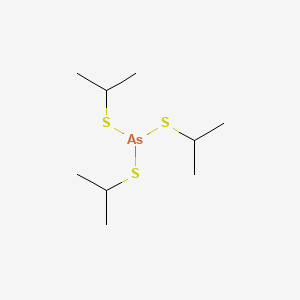
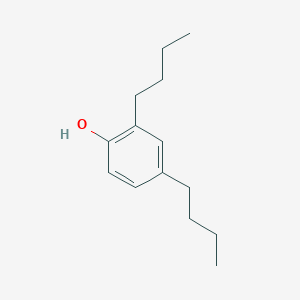
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
